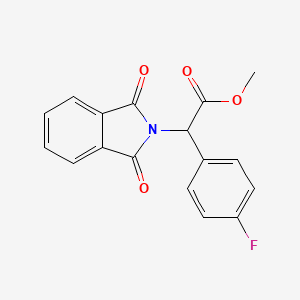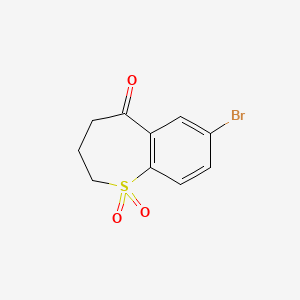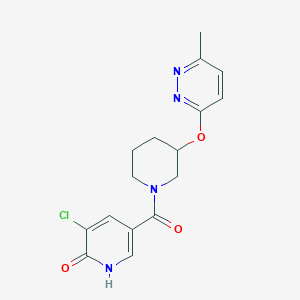
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a unique and complex chemical entity. Its structure features a 5-chloro-6-hydroxypyridine core linked to a piperidine ring through a methanone bridge, further extended by a 6-methylpyridazin-3-yloxy group. This compound showcases potential in various research domains due to its distinctive structural components.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Reactions: : The synthesis begins with the formation of the 5-chloro-6-hydroxypyridine intermediate. This involves chlorination and hydroxylation of a pyridine precursor.
Formation of Piperidine Core: : Next, the 3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl part is synthesized through a series of steps involving nucleophilic substitution and condensation reactions.
Final Assembly: : The two intermediates are then coupled using a methanone linker under controlled conditions, often employing catalysts and specific solvents to ensure a high yield.
Industrial Production Methods
Scale-Up Process: : Industrial production necessitates optimized reaction conditions to ensure efficiency and safety. This includes continuous flow reactions and the use of automated systems to control temperature and pressure.
Purification: : Following synthesis, purification processes like recrystallization, chromatography, and distillation are applied to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the hydroxypyridine and piperidine moieties.
Reduction: : Reduction reactions can target the chloro group, converting it to a more reactive intermediate.
Substitution: : Nucleophilic substitution is feasible at the chloro group and the piperidine ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate under basic conditions.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C).
Substitution: : Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: : Formation of ketone or aldehyde derivatives.
Reduction: : Conversion to hydroxyl derivatives.
Substitution: : Alkylated derivatives with modified biological activity.
Scientific Research Applications
This compound has found utility across various research fields:
Chemistry: : As a building block in complex organic syntheses, particularly for drug development.
Biology: : Investigated for its potential as an enzyme inhibitor, impacting metabolic pathways.
Medicine: : Explored for therapeutic potential in treating diseases due to its bioactivity.
Industry: : Utilized in material science for developing novel polymers and coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, likely enzymes or receptors, thereby modulating their activity. The chloro and hydroxypyridine moieties are critical in binding interactions, influencing the biochemical pathways it targets.
Comparison with Similar Compounds
When compared to similar compounds, such as (5-Chloro-6-hydroxypyridin-3-yl)(3-(pyridyl)piperidin-1-yl)methanone or (6-hydroxy-5-nitropyridin-3-yl)(3-(6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone stands out due to its specific substituents, impacting its reactivity and biological activities uniquely
Properties
IUPAC Name |
3-chloro-5-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-10-4-5-14(20-19-10)24-12-3-2-6-21(9-12)16(23)11-7-13(17)15(22)18-8-11/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCHXSASLIZJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2765377.png)

![(2-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765384.png)
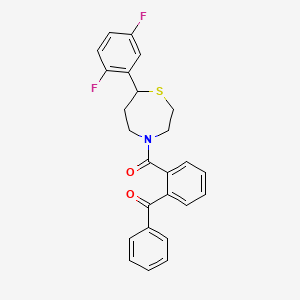
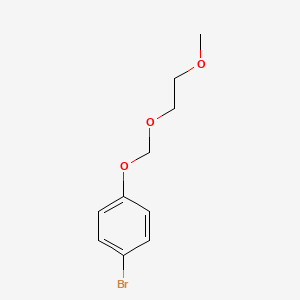
![2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2765389.png)
![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2765390.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2765392.png)
![N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2765393.png)
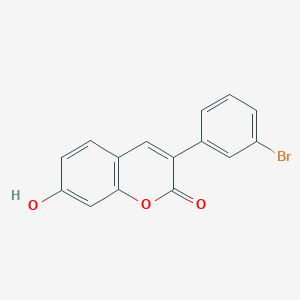

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765398.png)
